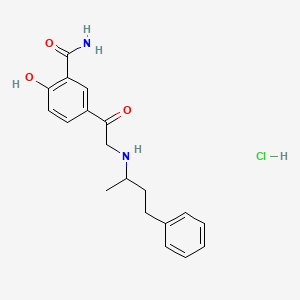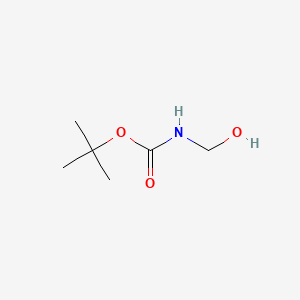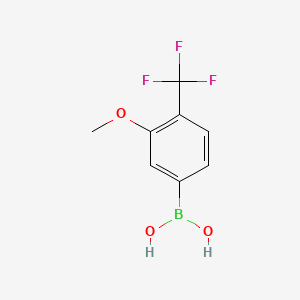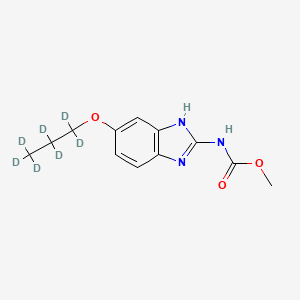
N-Despropargyl N-(2-Chloroallyl) Rasagiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Despropargyl N-(2-Chloroallyl) Rasagiline” is a chemical compound with the molecular formula C12H14ClN . It has a molecular weight of 207.70 g/mol . The IUPAC name for this compound is (1 R )- N - (2-chloroprop-2-enyl)-2,3-dihydro-1 H -inden-1-amine .
Molecular Structure Analysis
The compound has a complex structure with a chlorine atom attached to a prop-2-enyl group, which is further attached to a dihydro-1H-inden-1-amine group . The exact structure can be represented by the canonical SMILES string: C=C(CNC1CCC2=CC=CC=C12)Cl .Physical And Chemical Properties Analysis
“N-Despropargyl N-(2-Chloroallyl) Rasagiline” has several computed properties. It has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 207.0814771 g/mol . The topological polar surface area is 12 Ų .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Despropargyl N-(2-Chloroallyl) Rasagiline involves the addition of a chloroallyl group to the propargylamine moiety of Rasagiline, followed by removal of the propargyl group.", "Starting Materials": [ "Rasagiline", "2-chloroallyl chloride", "Sodium bicarbonate", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Rasagiline is dissolved in methanol and sodium bicarbonate is added to the solution.", "2-chloroallyl chloride is slowly added to the solution with stirring.", "The reaction mixture is heated to reflux for several hours.", "The mixture is then cooled and filtered to remove any solids.", "Hydrogen gas is bubbled through the filtrate in the presence of palladium on carbon catalyst.", "The reaction mixture is then heated to reflux again for several hours.", "The mixture is cooled and filtered to remove the catalyst.", "The resulting product is purified by column chromatography to yield N-Despropargyl N-(2-Chloroallyl) Rasagiline." ] } | |
Número CAS |
1175018-73-1 |
Nombre del producto |
N-Despropargyl N-(2-Chloroallyl) Rasagiline |
Fórmula molecular |
C12H14ClN |
Peso molecular |
207.701 |
Nombre IUPAC |
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2/t12-/m1/s1 |
Clave InChI |
VMSMHLATUDKJLI-GFCCVEGCSA-N |
SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl |
Sinónimos |
(1R)-N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



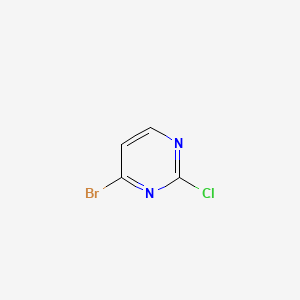
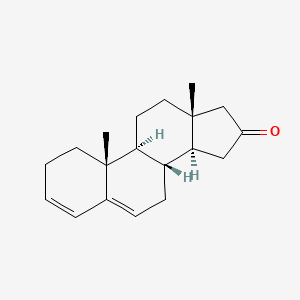
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
